![molecular formula C19H18N4O5 B6480180 1,3-dimethyl-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 537008-54-1](/img/structure/B6480180.png)

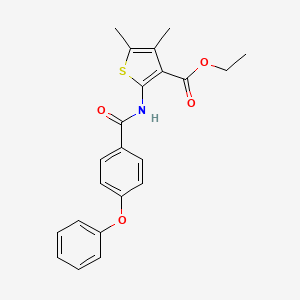

1,3-dimethyl-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

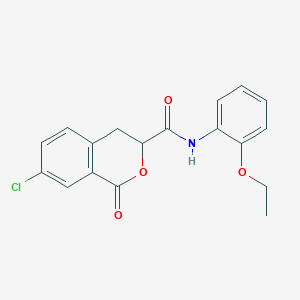

The compound “1,3-dimethyl-5-(4-nitrophenyl)-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione” is a novel heterocyclic compound. It belongs to the class of pyrimido[4,5-b]quinoline derivatives . These compounds are known for their extensive biological activity .

Synthesis Analysis

The synthesis of such compounds involves a multi-step process. The starting materials are typically 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione and 5-(bis(methylthio)methylene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione . These are efficient α,α-ketene dithioacetals . The synthetic approaches provide an innovative molecular framework for the design of new active heterocyclic compounds .Molecular Structure Analysis

The molecular structure of these compounds is elucidated by elemental analysis, IR, 1H NMR, and 13C NMR . The structures of all the newly synthesized compounds were confirmed using these techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The α,α-dioxoketen dithioacetals can react with different reagents like hydroxylamines, hydrazines, urea, and thiourea to synthesize various five and six-membered heterocyclic derivatives .Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

The compound has been used in the study of electronic structure and optical properties of some Ru-and Rh-Based Complexes for Dye-Sensitized Solar Cells . This application is particularly important for the development of efficient and cost-effective solar cells.

Fast Proton-Induced Fission

Fast proton-induced fission of 238U has been investigated using this compound . The study evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission. This research has implications for understanding nuclear reactions and energy production.

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of novel heterocyclic compounds containing pyrimido[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine . These compounds have potential applications in various fields, including medicinal chemistry.

Antiproliferative Activity

Pyrimidine-derived indole ribonucleosides, which can be synthesized using this compound, have been tested for in vitro antiproliferative activity against several types of cancer cells . This research could contribute to the development of new cancer therapies.

Antibacterial and Antifungal Evaluation

The compound has been used in the synthesis of 1,3,4-thiadiazole derivatives, which have been evaluated for their antibacterial and antifungal properties . This could lead to the development of new antimicrobial agents.

Scientific Research Applications

The compound has been mentioned in the context of scientific research applications, indicating its potential use in various research fields .

Orientations Futures

Propriétés

IUPAC Name |

1,3-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5/c1-21-17-16(18(25)22(2)19(21)26)14(10-6-8-11(9-7-10)23(27)28)15-12(20-17)4-3-5-13(15)24/h6-9,14,20H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLRFUWFIDJTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480103.png)

![N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B6480114.png)

![N-(3,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B6480119.png)

![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6480146.png)

![N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6480163.png)

![N-(4-ethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480185.png)

![3-(4-bromobenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6480189.png)

![10-(4-ethylbenzenesulfonyl)-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6480194.png)